
Ethyl (R)-3-chloro-2-methylpropanoate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Ethyl ®-3-chloro-2-methylpropanoate is an organic compound that belongs to the class of esters It is characterized by the presence of an ethyl group attached to a 3-chloro-2-methylpropanoate moiety
準備方法
Synthetic Routes and Reaction Conditions
Ethyl ®-3-chloro-2-methylpropanoate can be synthesized through the esterification of ®-3-chloro-2-methylpropanoic acid with ethanol in the presence of an acid catalyst such as sulfuric acid. The reaction typically involves heating the reactants under reflux conditions to drive the esterification to completion.
Industrial Production Methods
In an industrial setting, the production of ethyl ®-3-chloro-2-methylpropanoate may involve continuous flow processes to ensure high yield and purity. The use of advanced catalytic systems and optimized reaction conditions can enhance the efficiency of the synthesis.
化学反応の分析
Types of Reactions
Ethyl ®-3-chloro-2-methylpropanoate undergoes various chemical reactions, including:
Nucleophilic Substitution: The chlorine atom can be substituted by nucleophiles such as hydroxide ions, leading to the formation of corresponding alcohols.
Hydrolysis: In the presence of aqueous acid or base, the ester can be hydrolyzed to yield ®-3-chloro-2-methylpropanoic acid and ethanol.
Reduction: The ester group can be reduced to an alcohol using reducing agents like lithium aluminum hydride.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium hydroxide or potassium hydroxide in aqueous or alcoholic solutions.
Hydrolysis: Acidic conditions (e.g., hydrochloric acid) or basic conditions (e.g., sodium hydroxide).
Reduction: Lithium aluminum hydride in anhydrous ether.
Major Products Formed
Nucleophilic Substitution: Formation of ®-3-chloro-2-methylpropanol.
Hydrolysis: Formation of ®-3-chloro-2-methylpropanoic acid and ethanol.
Reduction: Formation of ®-3-chloro-2-methylpropanol.
科学的研究の応用
Ethyl ®-3-chloro-2-methylpropanoate has several applications in scientific research:
Organic Synthesis: Used as an intermediate in the synthesis of various organic compounds.
Pharmaceuticals: Potential precursor for the synthesis of pharmaceutical agents.
Biological Studies: Utilized in studies involving enzyme-catalyzed reactions and metabolic pathways.
Industrial Applications: Employed in the production of specialty chemicals and materials.
作用機序
The mechanism of action of ethyl ®-3-chloro-2-methylpropanoate involves its interaction with nucleophiles and electrophiles in chemical reactions. The ester group is susceptible to nucleophilic attack, leading to the formation of various products depending on the reaction conditions. The chlorine atom can also participate in substitution reactions, making the compound versatile in organic synthesis.
類似化合物との比較
Ethyl ®-3-chloro-2-methylpropanoate can be compared with similar compounds such as:
Ethyl 3-chloropropanoate: Lacks the methyl group at the 2-position.
Ethyl 2-methylpropanoate: Lacks the chlorine atom at the 3-position.
Methyl ®-3-chloro-2-methylpropanoate: Has a methyl ester group instead of an ethyl ester group.
These comparisons highlight the unique structural features of ethyl ®-3-chloro-2-methylpropanoate, which contribute to its distinct reactivity and applications.
特性
分子式 |
C6H11ClO2 |
|---|---|
分子量 |
150.60 g/mol |
IUPAC名 |
ethyl (2R)-3-chloro-2-methylpropanoate |
InChI |
InChI=1S/C6H11ClO2/c1-3-9-6(8)5(2)4-7/h5H,3-4H2,1-2H3/t5-/m0/s1 |
InChIキー |
KACQSQKESARGKY-YFKPBYRVSA-N |
異性体SMILES |
CCOC(=O)[C@@H](C)CCl |
正規SMILES |
CCOC(=O)C(C)CCl |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![3-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)-5H-dibenzo[b,e][1,4]diazepin-11(10H)-one](/img/structure/B12957190.png)
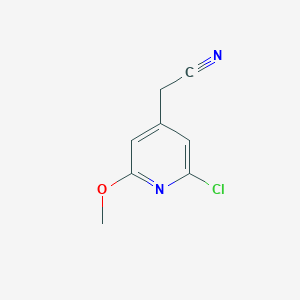

![3-(Trifluoromethyl)pyrazolo[1,5-a]pyrazine](/img/structure/B12957208.png)



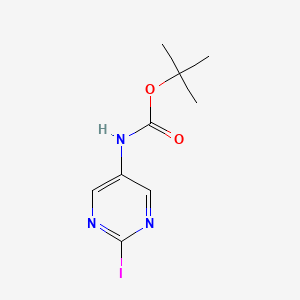
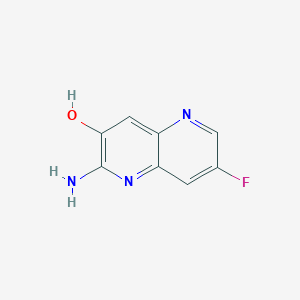
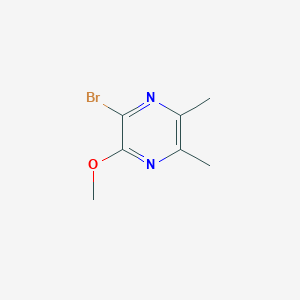
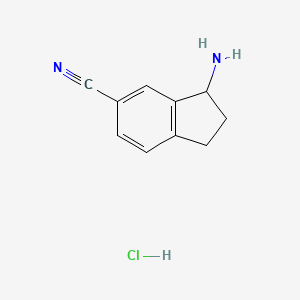
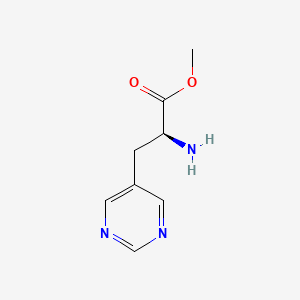
![(R)-2-(Benzofuran-3-yl)-1-((3aS,4S,6S,7aR)-3a,5,5-trimethylhexahydro-4,6-methanobenzo[d][1,3,2]dioxaborol-2-yl)ethanamine hydrochloride](/img/structure/B12957283.png)

